Morfolinoborohidruro de litio 1M solut

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

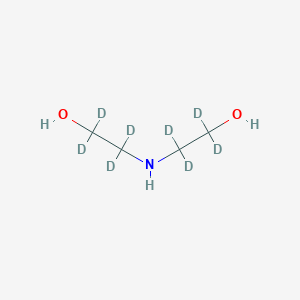

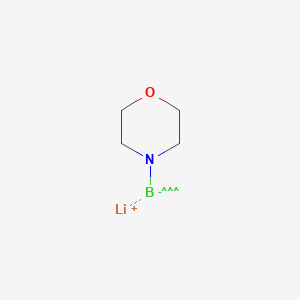

Lithium morpholinoborohydride 1M solut is a useful research compound. Its molecular formula is C4H8BLiNO and its molecular weight is 103.9 g/mol. The purity is usually 95%.

The exact mass of the compound Lithium morpholinoborohydride 1M solut is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium morpholinoborohydride 1M solut suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium morpholinoborohydride 1M solut including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

C4H11BNO⋅Li C_4H_{11}BNO \cdot Li C4H11BNO⋅Li

, es un reactivo versátil que se utiliza en diversas aplicaciones de investigación científica. A continuación, se presenta un análisis exhaustivo que se centra en seis aplicaciones distintas, cada una de las cuales se detalla en su propia sección.Reacciones de reducción-aminación

El LMH se utiliza principalmente como reactivo para reacciones de reducción-aminación . Es capaz de reducir una variedad de grupos funcionales, lo cual es esencial en la síntesis de compuestos orgánicos complejos. Este reactivo puede facilitar la conversión de cetonas y aldehídos en las aminas correspondientes, una transformación fundamental en la síntesis orgánica.

Transferencia del grupo amino

El compuesto es conocido por su capacidad para transferir el grupo amino. Esto es particularmente útil en reacciones con halopiridinas y metanosulfonatos de alquilo primarios . El proceso de transferencia es crucial para la síntesis de productos farmacéuticos y agroquímicos donde se necesita la introducción de un grupo amino.

Mecanismo De Acción

. .

Mode of Action

The compound interacts with its targets by reducing them and transferring the amine moiety . This is particularly evident in the case of the reaction with halopyridines and primary alkyl methanesulfonates .

Biochemical Pathways

Given its role in reduction-amination reactions, it can be inferred that it plays a crucial role in various biochemical reactions involving the reduction of functional groups and the transfer of the amine moiety .

Result of Action

The result of the action of lithium morpholinoborohydride 1M solution is the reduction of a variety of functional groups and the transfer of the amine moiety . This can lead to significant changes at the molecular and cellular levels, depending on the specific functional groups involved and the context of the reaction.

Action Environment

The action, efficacy, and stability of lithium morpholinoborohydride 1M solution can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of 2-8°C , suggesting that temperature could play a role in maintaining its stability.

Propiedades

InChI |

InChI=1S/C4H8BNO.Li/c5-6-1-3-7-4-2-6;/h1-4H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOVKWOHYLLGOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

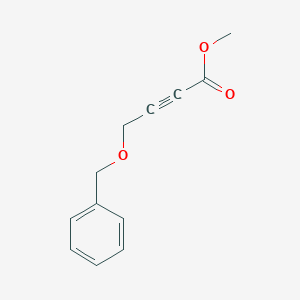

Canonical SMILES |

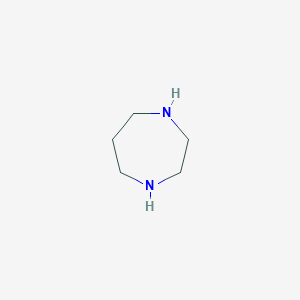

[Li+].[B-]N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BLiNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635561 |

Source

|

| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144240-18-6 |

Source

|

| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium morpholinoborohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

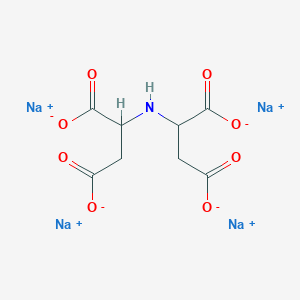

![(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B120996.png)